1-phényl-1H-pyrazole-4-carboxylate de méthyle

Vue d'ensemble

Description

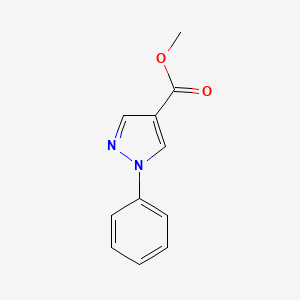

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Applications De Recherche Scientifique

Methyl 1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound . . Pyrazole derivatives have been known to exhibit diverse pharmacological effects . For instance, some pyrazole-4-carboxamides have shown potential as fungicides, targeting plant pathogenic fungi .

Mode of Action

Pyrazole derivatives have been reported to interact with their targets and cause significant changes . For example, 4-methyl-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor, blocking the formation of toxic metabolites .

Biochemical Pathways

For instance, 4-methyl-1H-pyrazole blocks the formation of toxic ethylene glycol metabolites, which are responsible for severe metabolic acidosis and renal failure .

Result of Action

For instance, some pyrazole-4-carboxamides have shown potential as fungicides, exhibiting significant inhibition against certain types of fungi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction is carried out under reflux conditions in ethanol, followed by basic hydrolysis to yield the corresponding acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce halogenated pyrazoles .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to methyl 1-phenyl-1H-pyrazole-4-carboxylate include:

- Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

- 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and other fields .

Activité Biologique

Methyl 1-phenyl-1H-pyrazole-4-carboxylate (MPPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

MPPC is characterized by its pyrazole ring structure, which is known for conferring various pharmacological properties. The molecular formula is , and it features a carboxylate group that enhances its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of MPPC and its derivatives. For instance, a study demonstrated that compounds derived from pyrazole scaffolds exhibit significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and H460 (lung cancer) cells.

Research Findings

- Inhibition of Cancer Cell Proliferation : Compounds related to MPPC showed IC50 values ranging from 11 µM to 49 µM against MCF-7 cells, indicating potent inhibitory effects on cell proliferation .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways, such as glycogen synthase kinase (GSK) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Cytotoxicity of MPPC Derivatives Against MCF-7 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 10e | 11 | GSK inhibitor |

| 10d | 12 | CDK inhibitor |

| 10c | 25 | EGFR inhibitor |

| 10a | 49 | Induces apoptosis |

Antimicrobial Activity

MPPC has also been evaluated for its antimicrobial properties. A series of studies indicated that pyrazole derivatives exhibit significant antibacterial activity against various pathogens.

Research Findings

- Broad-Spectrum Activity : MPPC derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 4 µg/mL .

- Comparison with Standard Antibiotics : Some derivatives exhibited antibacterial potency comparable to ciprofloxacin, a widely used antibiotic .

Table 2: Antibacterial Activity of MPPC Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4d | 4 | Staphylococcus aureus |

| 4k | 2 | Listeria monocytogenes |

| 4a | 16 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory potential of MPPC has been explored through various in vitro studies. Pyrazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines.

Research Findings

- Cytokine Inhibition : Compounds derived from MPPC were found to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses, with efficacy comparable to standard anti-inflammatory drugs like dexamethasone .

Table 3: Inhibitory Effects on Cytokines

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 76% | 86% |

| Compound B | 61% | 75% |

Propriétés

IUPAC Name |

methyl 1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBAYDFXUVGRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356632 | |

| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7188-96-7 | |

| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for obtaining methyl 1-phenyl-1H-pyrazole-4-carboxylate?

A1: Methyl 1-phenyl-1H-pyrazole-4-carboxylate can be synthesized through a one-pot condensation reaction. One method involves reacting ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine. [] Another approach involves the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to its corresponding carboxylic acid, followed by reaction with methanol under acidic conditions. []

Q2: What is the structural characterization of methyl 1-phenyl-1H-pyrazole-4-carboxylate?

A2: While specific data for the methyl ester is limited in the provided research, we can extrapolate from the closely related ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This compound has the molecular formula C13H14N2O2. [] Spectroscopic characterization methods like Fourier Transform Infrared (FTIR), UV-Vis, and 1H NMR have been used to confirm its structure. []

Q3: Have there been any computational studies on methyl 1-phenyl-1H-pyrazole-4-carboxylate or its derivatives?

A3: Yes, Density Functional Theory (DFT) calculations have been performed on the ethyl ester analog of methyl 1-phenyl-1H-pyrazole-4-carboxylate. These calculations provided insights into the gas-phase molecular geometry, electronic structure, frontier molecular orbitals, and theoretical UV-Vis and IR spectra. []

Q4: Are there studies exploring the Structure-Activity Relationship (SAR) of compounds related to methyl 1-phenyl-1H-pyrazole-4-carboxylate?

A4: While specific SAR studies on methyl 1-phenyl-1H-pyrazole-4-carboxylate are not described in the provided research, several studies utilize its derivatives to generate novel compounds. For example, researchers synthesized a series of pyrazolopyrimidinone derivatives by modifying pyrazolo amides derived from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [] This suggests an interest in understanding how structural changes within this scaffold influence biological activity.

Q5: What are the known applications of methyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives in medicinal chemistry?

A5: Derivatives of methyl 1-phenyl-1H-pyrazole-4-carboxylate have been explored for their potential in medicinal chemistry. For instance, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from a common precursor, were evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line. [] Another study investigated pyrazole derivatives, structurally related to methyl 1-phenyl-1H-pyrazole-4-carboxylate, for their ability to inhibit NF-ĸB, a potential therapeutic target for abdominal aortic aneurysms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.